molecular formula C14H10ClF3N2O B7863145 6-Chloro-N-[4-(trifluoromethyl)benzyl]nicotinamide

6-Chloro-N-[4-(trifluoromethyl)benzyl]nicotinamide

Cat. No.: B7863145
M. Wt: 314.69 g/mol
InChI Key: ZRSFJSKAZZDJRF-UHFFFAOYSA-N
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Description

6-Chloro-N-[4-(trifluoromethyl)benzyl]nicotinamide is a chemical compound characterized by its unique structure, which includes a chloro group, a trifluoromethyl group, and a benzyl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-[4-(trifluoromethyl)benzyl]nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The chloro and trifluoromethyl groups are introduced through specific halogenation reactions, while the benzyl group is attached via a benzylamine coupling reaction. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the chemical reactions. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-[4-(trifluoromethyl)benzyl]nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or ammonia (NH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-Chloro-N-[4-(trifluoromethyl)benzyl]nicotinamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Chloro-N-(4-methylbenzyl)nicotinamide: Similar structure but lacks the trifluoromethyl group.

  • 6-Chloro-N-(3-trifluoromethylbenzyl)nicotinamide: Similar structure but with a different position of the trifluoromethyl group.

Uniqueness: 6-Chloro-N-[4-(trifluoromethyl)benzyl]nicotinamide stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical properties and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

6-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O/c15-12-6-3-10(8-19-12)13(21)20-7-9-1-4-11(5-2-9)14(16,17)18/h1-6,8H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSFJSKAZZDJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 6-chloronicotinic acid (2.0 g, 13 mmol) and HBTU (4.8 g, 13 mmol) in DMF (20 mL, 200 mmol) at 0° C. were added N,N-diisopropylethylamine (6.6 mL, 38 mmol) and 4-(trifluoromethyl)benzylamine (2.2 mL, 15 mmol). The reaction mixture was slowly warmed to ambient temperature. The reaction mixture was quenched with an equal volume of saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3×). The combined organic layers were washed successively with water, aqueous lithium chloride, and brine, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified on the Isco (120 g cartridge, chloroform to 12% MeOH in chloroform). The product was not thoroughly dried proceeding to the next reaction. Assumed 100% conversion.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two

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